4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid
Description
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a pyridine-based compound featuring a carboxylic acid group at position 2 and a but-2-yn-1-ylamino substituent at position 2. This structure places it within a broader class of pyridine-2-carboxylic acid derivatives, which are often explored for their bioactivity, particularly in targeting receptors like NMDA or as intermediates in drug synthesis.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(but-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-5-11-8-4-6-12-9(7-8)10(13)14/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UDIWGUSUKYZOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid
Overview
The synthesis of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid generally involves multi-step organic reactions starting from appropriately substituted pyridine carboxylic acid precursors. The key steps typically include:
- Introduction of the amino substituent at the 4-position of the pyridine ring.
- Coupling of the but-2-yn-1-yl group to the amino nitrogen.
- Preservation or installation of the carboxylic acid group at the 2-position.
Due to the presence of both nucleophilic (amino) and acidic (carboxyl) groups, reaction conditions must be carefully controlled to avoid side reactions or degradation.
Synthetic Routes
Amination of 4-Halopyridine-2-carboxylic Acid Derivatives
One common strategy involves nucleophilic aromatic substitution (SNAr) on 4-halopyridine-2-carboxylic acid derivatives. The halogen at the 4-position is displaced by but-2-yn-1-ylamine under controlled conditions.
- Starting material: 4-chloropyridine-2-carboxylic acid or 4-bromopyridine-2-carboxylic acid.
- Nucleophile: but-2-yn-1-ylamine.
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: moderate heating (50–100°C) to promote substitution.
- Reaction time: several hours to overnight.
This method provides direct substitution at the 4-position, yielding the target compound after purification.
Reductive Amination of 4-Aminopyridine-2-carboxylic Acid
An alternative approach uses 4-aminopyridine-2-carboxylic acid as the starting material, which is reacted with but-2-ynal (but-2-yn-1-aldehyde) to form an imine intermediate. Subsequent reduction with a mild reducing agent (e.g., sodium cyanoborohydride) yields the secondary amine.
- Imine formation between 4-aminopyridine-2-carboxylic acid and but-2-ynal.
- Reduction of the imine to the corresponding secondary amine.
- Purification to isolate 4-[(but-2-yn-1-yl)amino]pyridine-2-carboxylic acid.
This method allows for mild reaction conditions and high selectivity.
Coupling via Carbamate or Amide Linkages (Less Common)
In some cases, the but-2-yn-1-yl group is introduced via coupling reagents such as carbodiimides or activated esters to form amide or carbamate bonds. However, this is more relevant when the amino group is protected or when derivatives are synthesized.
Optimized Synthesis Based on Literature Analogues
While direct literature on 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is limited, closely related compounds such as 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid and 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid have been synthesized using similar methods involving nucleophilic substitution of halogenated pyridine carboxylic acids with but-2-yn-1-ylamine.
Data Table: Comparative Preparation Routes
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridine-2-carboxylic acid | But-2-yn-1-ylamine, DMF/DMSO, 50–100°C | Direct substitution, straightforward | Requires halogenated precursor, moderate heating |
| Reductive Amination | 4-Aminopyridine-2-carboxylic acid + but-2-ynal | Sodium cyanoborohydride, mild conditions | Mild conditions, good selectivity | Requires aldehyde precursor, multi-step |
| Coupling via Carbamate/Amide | Protected amino pyridine derivatives | Carbodiimides, coupling reagents | Versatile for derivatives | More complex, protection/deprotection steps |
Research Findings and Analysis
- The but-2-yn-1-ylamino substituent imparts reactivity enabling coupling reactions, useful in medicinal chemistry for building complex molecules.
- Stability considerations: Aminoalkynes can be sensitive to oxidation or polymerization; thus, inert atmosphere and controlled temperature are recommended during synthesis.
- Purification typically involves recrystallization or chromatographic techniques due to the polarity imparted by the carboxylic acid group.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential to confirm structure and purity.
Summary and Recommendations
The preparation of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is best approached via nucleophilic aromatic substitution of halogenated pyridine-2-carboxylic acids or via reductive amination of 4-aminopyridine-2-carboxylic acid with but-2-ynal. Both methods have been adapted from closely related compounds with success.
For practical laboratory synthesis:
- Use 4-chloropyridine-2-carboxylic acid as a starting material for SNAr with but-2-yn-1-ylamine in DMF at 80°C.
- Alternatively, perform reductive amination with sodium cyanoborohydride for milder conditions and better selectivity.
- Protect the carboxylic acid if necessary during intermediate steps to prevent side reactions.
- Employ chromatographic purification and confirm product identity with NMR and MS.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of pyridine-2-carboxylic acid derivatives, emphasizing substituent variations at position 4 and their associated properties:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The sulfomethyl group in 4-(sulfomethyl)pyridine-2-carboxylic acid enhances its NMDA receptor antagonism (IC₅₀ = 40 µM), likely due to increased polarity and hydrogen-bonding capacity . Alkyne vs.
Structural Diversity and Applications :
- Piperazinyl Derivatives : Compounds like 4-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid are common in drug design for improving solubility and CNS penetration .
- Heterocyclic Substitutions : The imidazole-containing analog (4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid) may serve as a ligand in metalloenzyme inhibitors .
Synthetic Challenges: The introduction of the but-2-yn-1-ylamino group requires selective alkylation or coupling strategies, akin to methods used for sulfonamide derivatives (e.g., bromination followed by nucleophilic substitution) .
Biological Activity
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative characterized by a unique molecular structure, featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a but-2-yn-1-ylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is CHNO, with a molecular weight of 190.20 g/mol. Its structural characteristics facilitate various chemical interactions, making it suitable for diverse applications in biological research.
Biological Activity
Research indicates that 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid exhibits significant biological activities. Key findings include:
Antimicrobial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 0.004 - 0.030 |
| Pseudomonas aeruginosa | 0.005 - 0.035 |
These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Antifungal Activity
In addition to its antibacterial effects, the compound demonstrates antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity range from:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 3.125 - 100 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings highlight the potential of this compound as an antifungal agent .
The mechanism of action of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid primarily involves its interaction with specific enzymes or receptors in microbial cells. It is hypothesized that the compound binds to active sites on these targets, inhibiting their function and leading to cell death or growth inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Antimicrobial Efficacy : A study examined the efficacy of various pyridine derivatives, including 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid, revealing its strong inhibitory effects on bacterial strains like S. aureus and E. coli .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the amino and carboxylic groups can enhance or diminish biological activity, indicating the importance of structural integrity for efficacy .
- Comparative Studies : Comparative studies with similar compounds, such as pyridine derivatives with different substitutions, have demonstrated that the unique but-2-ynyl substitution contributes significantly to its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
